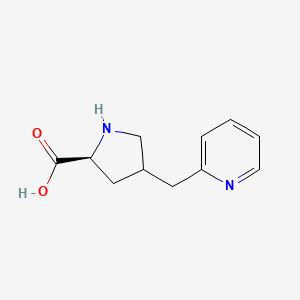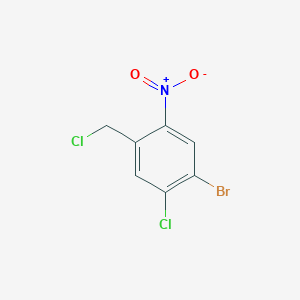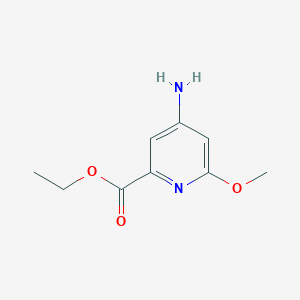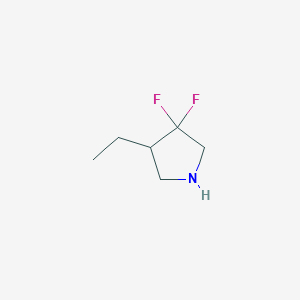
(2S)-4-(Pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-4-(Pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid is a heterocyclic compound that features a pyrrolidine ring substituted with a pyridin-2-ylmethyl group at the 4-position and a carboxylic acid group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-(Pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino acids or amines.
Introduction of the Pyridin-2-ylmethyl Group: This step involves the alkylation of the pyrrolidine ring with a pyridin-2-ylmethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and green chemistry principles are often employed to enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-4-(Pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The pyridin-2-ylmethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
(2S)-4-(Pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (2S)-4-(Pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridin-2-ylmethyl group can engage in π-π interactions or hydrogen bonding with target proteins, while the carboxylic acid group may participate in ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidin-2-ones: These compounds share the pyrrolidine ring structure but differ in the substitution pattern.
Pyridin-2-yl derivatives: Compounds with a pyridin-2-yl group attached to different scaffolds.
Uniqueness
(2S)-4-(Pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid is unique due to the specific combination of the pyrrolidine ring, pyridin-2-ylmethyl group, and carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C11H14N2O2 |
|---|---|
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
(2S)-4-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H14N2O2/c14-11(15)10-6-8(7-13-10)5-9-3-1-2-4-12-9/h1-4,8,10,13H,5-7H2,(H,14,15)/t8?,10-/m0/s1 |
Clave InChI |
WVELEQPWTAAECY-HTLJXXAVSA-N |
SMILES isomérico |
C1[C@H](NCC1CC2=CC=CC=N2)C(=O)O |
SMILES canónico |
C1C(CNC1C(=O)O)CC2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![rel-(1R,3S,6S)-7,7-Difluorobicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B12959001.png)

![2-Bromo-9-(3-chloro-5-fluorophenoxy)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepine](/img/structure/B12959005.png)

![Ethyl 2-(difluoromethyl)benzo[d]thiazole-6-carboxylate](/img/structure/B12959011.png)

![6-(Trifluoromethyl)imidazo[1,2-A]pyrimidine-3-carboxylic acid](/img/structure/B12959026.png)





